molecular formula C19H21BrClN3O3S B4758358 N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide

N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide

Cat. No. B4758358
M. Wt: 486.8 g/mol
InChI Key: WXOQRJSJFKVQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide, also known as BCA, is a chemical compound that is widely used in scientific research. This compound is known for its potent biological activity, which has made it a popular choice for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of various enzymes and the induction of apoptosis in cancer cells. N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects. In cancer cells, N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been found to induce apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been found to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the modulation of neurotransmitter levels. N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in acetylcholine levels and various physiological effects. N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been shown to modulate neurotransmitter levels, including dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide in lab experiments is its potent biological activity, which allows for the study of various biochemical and physiological processes. N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide is its potential toxicity, which can limit its use in certain experiments. Additionally, the mechanism of action of N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide, including the development of new drugs based on its structure, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action. Additionally, further research is needed to understand the potential toxicity of N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide and to develop methods for reducing its toxicity in lab experiments. Overall, N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide is a promising compound for scientific research, and further studies are needed to fully understand its biological activity and potential therapeutic applications.

Scientific Research Applications

N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been used in various scientific research applications, including cancer research, drug discovery, and enzyme inhibition studies. In cancer research, N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation. In drug discovery, N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles. In enzyme inhibition studies, N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.

properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)-3-[[2-(3,4-diethoxyphenyl)acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrClN3O3S/c1-3-26-16-8-5-12(9-17(16)27-4-2)10-18(25)23-24-19(28)22-15-7-6-13(20)11-14(15)21/h5-9,11H,3-4,10H2,1-2H3,(H,23,25)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOQRJSJFKVQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NNC(=S)NC2=C(C=C(C=C2)Br)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide
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N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide
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N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide
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N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide
Reactant of Route 5
N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide
Reactant of Route 6
N-(4-bromo-2-chlorophenyl)-2-[(3,4-diethoxyphenyl)acetyl]hydrazinecarbothioamide

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